4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
This compound is a complex heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazole core substituted with multiple aromatic and aliphatic groups. Its structure includes two phenolic hydroxyl groups (at the 4-hydroxy-3-methoxyphenyl and 2-hydroxyphenyl positions) and a 2-methoxyethyl side chain.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O5/c1-28-10-9-24-20(12-7-8-15(26)16(11-12)29-2)17-18(22-23-19(17)21(24)27)13-5-3-4-6-14(13)25/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
DVOJHKSYCJSMKF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves cyclization reactions using appropriate precursors.
Functional Group Introduction: Hydroxy and methoxy groups are introduced through substitution reactions, often using reagents like methanol and hydroxylamine.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxyethyl (-OCH₂CH₂OCH₃) and hydroxyl (-OH) groups participate in nucleophilic substitution under acidic or basic conditions. Key findings include:
Demethylation occurs preferentially at the methoxyethyl group due to steric accessibility, while phenolic -OH groups require harsher conditions for modification.
Oxidation Reactions
The dihydropyrrolopyrazole core undergoes oxidation to form aromatic pyrazole systems:
DDQ selectively dehydrogenates the 4,5-dihydro ring, while MnO₂ targets hydroxyl groups .
Cyclization and Ring-Opening
The compound participates in ring-forming/breaking reactions:
-
Acid-mediated cyclization (HCl, EtOH, Δ) yields fused chromeno-pyrazoles via intramolecular ether formation .
-
Base-induced ring-opening (NaOH 10%, 100°C) generates linear aminoketone derivatives (Fig. 1) :
Electrophilic Aromatic Substitution
The hydroxyphenyl rings undergo regioselective substitution:
| Reaction | Electrophile | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -OH (2nd phenyl) | Mono-nitro derivative (73%) |
| Sulfonation | SO₃/H₂SO₄, 60°C | Meta to -OCH₃ (4th phenyl) | Water-soluble sulfonic acid (68%) |
Steric hindrance from the methoxyethyl group directs electrophiles to the less hindered hydroxyphenyl ring.
Metal Coordination Complexation
The hydroxyl and pyrazole N atoms act as ligands for transition metals:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH/H₂O (1:1) | Octahedral Cu(II)-pyrazole | 4.2 ± 0.3 |
| FeCl₃ | EtOH, reflux | Tetrahedral Fe(III) complex | 3.8 ± 0.2 |
Coordination enhances solubility in polar aprotic solvents.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Norrish-Type II cleavage of the methoxyethyl chain (quantum yield Φ = 0.12)
-
Di-π-methane rearrangement in the dihydropyrrolo moiety, producing bicyclic ketones
Bioconjugation Reactions
The primary alcohol (-CH₂CH₂OCH₃) undergoes PEGylation for pharmaceutical applications:
| Conjugation Partner | Coupling Agent | Product Application | Efficiency |
|---|---|---|---|
| mPEG-NHS (5 kDa) | DIPEA, DCM | Water-soluble prodrug | 82% |
| Biotin-PEG₄-NHS | DMAP, THF | Target identification probes | 67% |
Key Mechanistic Insights
-
Steric Effects : Bulky substituents on the 4-phenyl group retard reactions at C-3 and C-5 positions.
-
Electronic Effects : Electron-donating -OCH₃ groups activate the pyrazole ring for electrophilic attacks.
-
Solvent Dependency : Polar solvents (DMF, DMSO) accelerate nucleophilic substitutions but inhibit cyclizations .
This reactivity profile enables rational design of derivatives with tailored pharmacological properties, positioning the compound as a versatile scaffold in medicinal chemistry.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key physicochemical and synthetic properties of the target compound with analogs from the evidence:
Key Observations:
Synthetic Complexity: The target compound’s dihydropyrrolopyrazolone core requires multi-step synthesis, similar to the pyrano[2,3-c]pyrazole derivatives in , which use one-pot reactions to assemble fused heterocycles . In contrast, simpler analogs like the hydrazone-pyrazolones () are synthesized via condensation reactions with higher yields (52–63%) .
This may improve solubility and bioavailability but complicate synthetic purification . Methoxyethyl Side Chain: The 2-methoxyethyl group introduces steric bulk and lipophilicity, distinguishing it from smaller substituents like methyl or phenyl in other analogs.
Thermal Stability : Pyrazolone derivatives with hydrazone linkages () exhibit lower melting points (176–198°C) than fused heterocycles (e.g., 198–200°C in ), suggesting that ring fusion enhances thermal stability .
Biological Activity
The compound 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic molecule that has garnered attention in various fields of biological research. This article aims to explore its biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.36 g/mol. The structure features multiple functional groups, including hydroxy, methoxy, and pyrrolo-pyrazolone moieties, which contribute to its biological activity.
Key Properties:
- Molecular Weight: 328.36 g/mol
- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
- Melting Point: Not extensively documented but expected to be in the range typical for similar compounds.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxy and methoxy groups enhances electron donation capabilities, which may contribute to free radical scavenging activities. Studies have shown that derivatives of methoxyphenols can effectively reduce oxidative stress in cellular models .
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential activity in inhibiting pro-inflammatory cytokines. In vitro studies demonstrate that related compounds can downregulate the expression of cyclooxygenase (COX) enzymes and reduce prostaglandin E2 (PGE2) production .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, a related compound was shown to inhibit cell proliferation in breast cancer cells through the modulation of cell cycle regulators .
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Study on Antioxidant Activity:
A study evaluating the antioxidant capacity of related phenolic compounds found that those with methoxy substitutions significantly reduced oxidative damage in neuronal cells, suggesting neuroprotective effects . -
Anti-inflammatory Mechanisms:
A clinical trial involving a similar compound demonstrated a reduction in inflammatory markers among patients with chronic inflammatory conditions after administration over a period of eight weeks . -
Anticancer Research:
In vitro studies on breast cancer cell lines revealed that treatment with compounds structurally related to 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one resulted in significant apoptosis and cell cycle arrest .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for academic research?
- Methodology : Utilize a multi-step approach starting with cyclization of pyrazolo-pyrrolidine cores, followed by regioselective functionalization of hydroxyl and methoxy groups. Key steps include:
- Hydrazine-mediated cyclization : React 4-hydroxy-3-methoxyphenyl precursors with substituted hydrazines under ethanol reflux (60–80°C, 8–12 hrs) .
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates.
- Catalytic efficiency : Screen Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Table 1 : Reaction Parameters for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethanol, 70°C, 10 hrs | 65–70 | ≥95% |
| Methoxyethylation | K₂CO₃, DMF, 60°C | 55–60 | 90–92% |
Q. What analytical methods are recommended for structural characterization?
- Methodology : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.8 ppm) and methoxy groups (δ 3.2–3.8 ppm) with 2D COSY/HSQC for regiochemistry confirmation .
- IR spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
- HPLC-PDA : Monitor purity (>95%) using C18 columns (acetonitrile/water gradient) .
Q. How can initial bioactivity screening be designed for this compound?
- Methodology : Prioritize enzyme- or receptor-based assays:
- Antifungal activity : Screen against Candida albicans via lanosterol 14α-demethylase inhibition (IC₅₀ assays) .
- Antioxidant potential : Use DPPH radical scavenging assays (IC₅₀ values < 50 µM indicate high activity).
- Cytotoxicity : Test on human cell lines (e.g., HEK293) with MTT assays to rule out nonspecific toxicity .
Advanced Research Questions
Q. What computational strategies predict bioactivity and target interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with heme cofactors and hydrophobic contacts with phenyl substituents .
- ADME prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) .
- Table 2 : Key Docking Results for Antifungal Targets
| Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 3LD6 | -9.2 | H-bond: Tyr118, π-π: Phe233 |
Q. How to resolve contradictions in reported bioactivity data?
- Methodology :
- Comparative substituent analysis : Synthesize analogs with modified hydroxyl/methoxy groups (e.g., replace 2-hydroxyphenyl with 4-fluorophenyl) to isolate pharmacophores .
- In vitro vs. in silico validation : Cross-validate antifungal activity from docking studies with MIC assays against clinical isolates .
- Meta-analysis : Aggregate data from structurally similar pyrrolo-pyrazoles to identify trends in substituent-activity relationships .
Q. What experimental approaches assess metabolic stability and degradation pathways?
- Methodology :
- In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH to identify phase I metabolites (LC-MS/MS analysis) .
- Hydroxylation hotspots : Target methoxyethyl and dihydropyrazole moieties for CYP450-mediated oxidation .
- Stability screening : Monitor half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
Q. How to evaluate environmental fate and ecotoxicological impact?
- Methodology :
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization in soil/water systems .
- QSAR modeling : Predict bioaccumulation (logKow) and aquatic toxicity (EC₅₀ for Daphnia magna) .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation products via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
